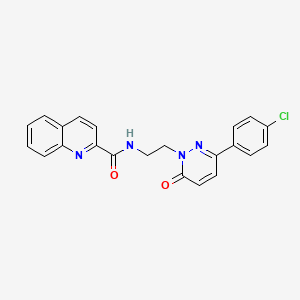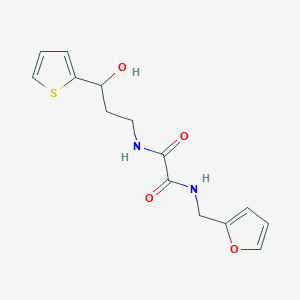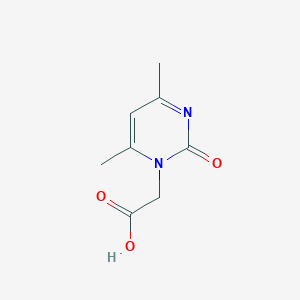
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, commonly referred to as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a thiazolylacetamide derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of PPTA is not fully understood, but it has been suggested that it may work by inhibiting the activity of enzymes involved in the formation of amyloid beta peptides. Additionally, PPTA has been shown to have antioxidant properties, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
PPTA has been shown to have a variety of biochemical and physiological effects in scientific research studies. For example, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the formation of amyloid beta peptides. Additionally, PPTA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One potential advantage of using PPTA in laboratory experiments is that it has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using PPTA is that it may not be as effective as other compounds in certain experimental settings.
Orientations Futures
There are several potential future directions for research on PPTA. One area of focus could be on further elucidating the mechanism of action of PPTA, as well as identifying other potential therapeutic applications for the compound. Additionally, future research could focus on optimizing the synthesis method for PPTA to make it more efficient and cost-effective. Overall, PPTA has shown promising potential as a therapeutic compound and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of PPTA involves the reaction of 6-bromo-3-(pyridin-3-yl) pyridazine with thioacetamide in the presence of a base to form the intermediate, 2-(6-(pyridin-3-yl) pyridazin-3-yl) thioacetamide. This intermediate is then reacted with 2-bromo-1-(thiazol-2-yl) ethanone in the presence of a base to form the final product, PPTA.
Applications De Recherche Scientifique
PPTA has been studied for its potential therapeutic applications in various scientific research studies. One such study focused on the use of PPTA as a potential treatment for Alzheimer's disease. The study found that PPTA was able to inhibit the formation of amyloid beta peptides, which are known to be a major contributor to the development of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c20-12(17-14-16-6-7-21-14)9-22-13-4-3-11(18-19-13)10-2-1-5-15-8-10/h1-8H,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHFGSJDOFOMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)





![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)

![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)